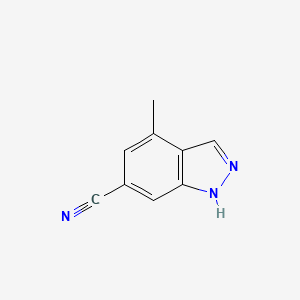

4-Methyl-1H-indazole-6-carbonitrile

描述

Historical Context and Evolution of Indazole Derivatives in Chemical Sciences

The study of indazole, a bicyclic aromatic heterocycle with the molecular formula C₇H₆N₂, dates back to the late 19th century. austinpublishinggroup.com Initially, research focused on the fundamental synthesis and characterization of the indazole ring system, which consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. austinpublishinggroup.comnih.gov Over the decades, the field has evolved from basic structural elucidation to the exploration of the diverse reactivity and biological potential of its derivatives. researchgate.net The inherent tautomerism of the indazole nucleus, existing primarily as the more thermodynamically stable 1H-indazole and the 2H-indazole tautomer, has been a subject of extensive investigation, as this property significantly influences the compound's reactivity and biological interactions. austinpublishinggroup.comnih.govresearchgate.net The development of novel synthetic methodologies, including transition-metal-catalyzed reactions, has been a prominent theme in modern indazole chemistry, allowing for the construction of highly functionalized and structurally complex derivatives. researchgate.netorganic-chemistry.org

Significance of the Indazole Scaffold in Contemporary Organic Synthesis and Medicinal Chemistry

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. researchgate.netnih.gov Its rigid, planar structure allows for specific interactions with biological targets, making it a valuable pharmacophore in drug discovery. nih.gov Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, anticancer properties. nih.govresearchgate.netnih.gov

Several clinically approved drugs and investigational agents feature the indazole core, highlighting its therapeutic importance. For instance, Pazopanib is a multi-kinase inhibitor used in cancer therapy, and Entrectinib is an inhibitor of several tyrosine kinases. rsc.org The versatility of the indazole ring allows for functionalization at various positions, enabling chemists to fine-tune the molecule's properties to optimize potency and selectivity for specific biological targets like protein kinases. rsc.orgrsc.orgnih.gov In organic synthesis, indazoles serve as crucial intermediates and building blocks for creating more complex heterocyclic systems and pharmaceutical agents. austinpublishinggroup.comnih.gov

Overview of Nitrogen-Containing Heterocycles with Fused Aromatic Systems

Nitrogen-containing heterocycles are fundamental building blocks in chemistry and biology, forming the core of many natural products, pharmaceuticals, and agrochemicals. nih.govnih.gov When a heterocyclic ring is fused to one or more aromatic rings, it creates a fused aromatic system, which often exhibits unique electronic and chemical properties. wikipedia.orgbritannica.com Indazole belongs to this class, specifically as a benzo-fused azole. wikipedia.org

These fused systems, such as indoles, quinolines, and benzimidazoles, are characterized by a delocalized π-electron system that extends over both rings, conferring aromaticity. wikipedia.orgmsu.edu The presence and position of nitrogen atoms within the heterocyclic ring significantly influence the molecule's properties. libretexts.orgnih.gov For example, the nitrogen lone pair can either be part of the aromatic π-system (as in pyrrole-like nitrogens) or reside in an sp² orbital external to it (as in pyridine-like nitrogens), affecting the compound's basicity and reactivity. libretexts.org In indazole, one nitrogen is considered pyrrole-like and the other pyridine-like, contributing to its distinct chemical behavior. libretexts.org The stability and reactivity of these fused systems make them central to the design of new functional materials and therapeutic agents. mdpi.comthieme-connect.de

Specific Research Focus: 4-Methyl-1H-indazole-6-carbonitrile within the Indazole Family

Within the vast family of indazole derivatives, this compound is a specific compound identified by its CAS number 885521-58-4. bldpharm.com While extensive research on its unique biological activities is not widely published, its structure suggests its primary role as a synthetic intermediate or a building block in medicinal chemistry and materials science research. The presence of the methyl group at the 4-position and the carbonitrile group at the 6-position provides distinct points for further chemical modification.

The carbonitrile group is a versatile functional group that can be converted into other functionalities such as carboxylic acids, amines, or amides, making it a valuable handle in the synthesis of more complex molecules. chemimpex.com Research on related compounds, such as 1H-indazole-6-carbonitrile, highlights its use as a crucial intermediate in the development of novel therapeutic agents, particularly in oncology. chemimpex.com The synthesis of various substituted indazole-carbonitriles is an active area of research, often employing methods like palladium-catalyzed cyanation. orgsyn.org

The physical and chemical properties of this compound are summarized in the table below, based on available data from chemical suppliers.

| Property | Value |

| CAS Number | 885521-58-4 bldpharm.com |

| Molecular Formula | C₉H₇N₃ |

| Molecular Weight | 157.17 g/mol moldb.com |

| Common Synonyms | This compound |

This data is compiled from chemical supplier databases and should be used for informational purposes.

The research focus on this compound is likely centered on its incorporation into larger, more complex structures to explore their potential as kinase inhibitors or other biologically active agents, following the established importance of the substituted indazole scaffold.

Structure

3D Structure

属性

IUPAC Name |

4-methyl-1H-indazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-2-7(4-10)3-9-8(6)5-11-12-9/h2-3,5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOOSYPMBJBPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646486 | |

| Record name | 4-Methyl-1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-58-4 | |

| Record name | 4-Methyl-1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profile and Derivatization Strategies of 4 Methyl 1h Indazole 6 Carbonitrile

Chemical Transformations Involving the Indazole Ring System

The indazole ring system can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. These reactions can be broadly categorized into electrophilic and nucleophilic substitutions on the aromatic core.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. In the case of 4-Methyl-1H-indazole-6-carbonitrile, the regiochemical outcome of such reactions is dictated by the electronic effects of the existing substituents: the 4-methyl group and the 6-cyano group.

The methyl group at the C4 position is an activating group due to its positive inductive effect (+I) and hyperconjugation. It directs incoming electrophiles to the ortho and para positions relative to itself. In the context of the indazole ring, this would primarily be the C5 and C7 positions. Conversely, the carbonitrile (cyano) group at the C6 position is a deactivating group due to its strong electron-withdrawing nature through both inductive (-I) and resonance (-M) effects. It directs incoming electrophiles to the meta position, which corresponds to the C5 and C7 positions.

Given that both substituents direct towards the same positions (C5 and C7), the substitution pattern will be a result of the interplay between their activating and deactivating effects. The activating methyl group would favor substitution at C5 and C7, while the deactivating cyano group would disfavor substitution at these positions, albeit less so than at the ortho and para positions relative to the cyano group (C5 and C7 are meta to the cyano group). Therefore, electrophilic substitution on this compound is expected to be less facile than on unsubstituted indazole but should still proceed at the C5 and C7 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration would likely yield a mixture of 5-nitro- and 7-nitro-4-methyl-1H-indazole-6-carbonitrile. The exact ratio of these products would depend on the specific reaction conditions and steric factors.

| Reaction | Typical Reagents | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-4-methyl-1H-indazole-6-carbonitrile and 7-Nitro-4-methyl-1H-indazole-6-carbonitrile |

| Bromination | Br₂/FeBr₃ | 5-Bromo-4-methyl-1H-indazole-6-carbonitrile and 7-Bromo-4-methyl-1H-indazole-6-carbonitrile |

| Chlorination | Cl₂/AlCl₃ | 5-Chloro-4-methyl-1H-indazole-6-carbonitrile and 7-Chloro-4-methyl-1H-indazole-6-carbonitrile |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid and this compound-7-sulfonic acid |

Nucleophilic Substitution Reactions on Substituted Indazole Cores

Nucleophilic aromatic substitution (SNAr) is generally less common for electron-rich aromatic systems unless they are activated by strong electron-withdrawing groups. The presence of the electron-withdrawing cyano group at the C6 position in this compound can facilitate SNAr reactions, particularly if a good leaving group is present on the ring.

For example, if a halogen atom were present at the C5 or C7 position, it could potentially be displaced by a nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate, and thus the feasibility of the reaction, is enhanced by the presence of the electron-withdrawing cyano group.

In the absence of a leaving group, nucleophilic substitution of a hydrogen atom (vicarious nucleophilic substitution) can occur with certain nucleophiles, especially in highly electron-deficient aromatic systems google.com. While less common, the presence of the cyano group on the indazole ring makes this a possibility under specific conditions.

Furthermore, the NH proton of the indazole ring is acidic and can be removed by a base to form an indazolide anion. This anion can then react with electrophiles, such as alkyl halides, in a nucleophilic substitution reaction to yield N-alkylated indazoles nih.gov. The alkylation can occur at either the N1 or N2 position, and the regioselectivity is influenced by factors such as the nature of the electrophile, the base, and the solvent used.

Reactivity of the Carbonitrile Functional Group

The carbonitrile group is a versatile functional group that can undergo a variety of transformations to yield other important functionalities such as carboxylic acids, amines, and other heterocyclic systems.

Hydrolysis Reactions to Carboxylic Acids and Subsequent Esterification

The carbonitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions.

Acidic Hydrolysis: Heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, will protonate the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt google.com. This would yield 4-Methyl-1H-indazole-6-carboxylic acid sigmaaldrich.com.

Alkaline Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide, will lead to the formation of a carboxylate salt and ammonia. Subsequent acidification of the reaction mixture will then produce the free carboxylic acid google.com.

The resulting 4-Methyl-1H-indazole-6-carboxylic acid can then be converted to its corresponding ester, for example, Methyl 4-methyl-1H-indazole-6-carboxylate , through Fischer esterification by reacting it with an alcohol in the presence of a catalytic amount of strong acid.

| Transformation | Reagents and Conditions | Product |

| Acidic Hydrolysis | HCl (aq) or H₂SO₄ (aq), heat | 4-Methyl-1H-indazole-6-carboxylic acid |

| Alkaline Hydrolysis | 1. NaOH (aq), heat; 2. H₃O⁺ | 4-Methyl-1H-indazole-6-carboxylic acid |

| Esterification | R'OH, H⁺ (catalyst), heat | 4-Methyl-1H-indazole-6-carboxylic acid alkyl ester |

Reduction Reactions to Amines

The carbonitrile group can be reduced to a primary amine, which would result in the formation of (4-Methyl-1H-indazol-6-yl)methanamine . This transformation can be achieved using various reducing agents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. This is a common and effective way to reduce nitriles to primary amines.

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also highly effective in converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to liberate the amine.

The resulting primary amine is a valuable synthetic intermediate that can be further functionalized, for example, through acylation to form amides or alkylation to form secondary or tertiary amines.

Cyclization Reactions Involving the Nitrile Moiety

The carbonitrile group can participate in cyclization reactions to form new heterocyclic rings fused to the indazole core. These reactions often involve the reaction of the nitrile with a bifunctional reagent.

For instance, reaction with hydrazine (B178648) could potentially lead to the formation of a 3-amino-pyrazolo[4,3-g]indazole system. Another possibility is the reaction with hydroxylamine (B1172632) to form an N-hydroxyamidine, which can then be cyclized to form an oxadiazole ring.

Intramolecular cyclization is also a possibility if a suitable reactive group is introduced at the C5 or C7 position of the indazole ring. For example, a nucleophilic group at C5 could attack the carbon of the nitrile group to form a new five- or six-membered ring. The feasibility of such reactions would depend on the nature of the introduced group and the reaction conditions. These types of cyclization reactions significantly expand the structural diversity of compounds that can be derived from this compound.

Reactivity at the Indazole Nitrogen Atoms (N1-H Tautomerism and Functionalization)

The reactivity of the indazole core is significantly influenced by the presence of two nitrogen atoms and the phenomenon of annular tautomerism. The indazole ring system exists as two primary tautomers: the 1H-indazole and the 2H-indazole. For the parent indazole molecule, the 1H-tautomer, which possesses a benzenoid structure, is generally considered to be thermodynamically more stable than the 2H-form, which has a quinonoid structure. nih.gov This stability difference, with the 1H-tautomer predominating in various states, is a critical factor in the functionalization reactions at the nitrogen atoms. nih.govnih.gov

The presence of the N-H proton allows for deprotonation to form an indazolide anion, which is a key intermediate in many functionalization reactions. The subsequent reaction of this anion with electrophiles can occur at either the N1 or N2 position, leading to mixtures of isomers. The ratio of these N1 and N2 isomers is highly dependent on several factors, including the electronic and steric nature of substituents on the indazole ring, the type of electrophile used, and the specific reaction conditions such as the solvent and base employed. nih.gov For instance, in the reaction of various NH-indazoles with formaldehyde (B43269) in acidic solution, the formation of N1-hydroxymethyl derivatives is predominantly observed. nih.gov

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental transformations for modifying the indazole scaffold, and the regioselectivity of these reactions is a subject of extensive study. Generally, direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products. nih.gov The control of regioselectivity is crucial for the synthesis of specific, biologically active molecules.

N-Alkylation: The outcome of N-alkylation is a delicate balance between kinetic and thermodynamic control. The N2-isomers are often the kinetically favored products, while the N1-isomers are thermodynamically more stable. nih.gov Reaction conditions can be tuned to favor one isomer over the other. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1-selectivity in the alkylation of various substituted indazoles with alkyl bromides. researchgate.net Conversely, conditions such as the Mitsunobu reaction have been shown to favor the formation of the N2-regioisomer. researchgate.net The nature and position of substituents on the indazole ring also exert a strong influence; electron-withdrawing groups at the C7 position, for instance, can lead to excellent N2-regioselectivity. researchgate.net

A study on the reaction of nitro-substituted indazoles with formaldehyde in aqueous hydrochloric acid demonstrated that 4-nitro, 5-nitro, and 6-nitro-1H-indazoles all yield the corresponding N1-substituted (1H-indazol-1-yl)methanol derivatives. acs.org This highlights a preference for N1 functionalization under these specific conditions.

| Indazole Substrate | Reagent/Conditions | Major Product | Reference |

| General 1H-Indazoles | NaH, Alkyl Bromide, THF | N1-Alkyl-Indazole | researchgate.net |

| General 1H-Indazoles | Mitsunobu Reaction | N2-Alkyl-Indazole | researchgate.net |

| 4-Nitro-1H-indazole | Formaldehyde, aq. HCl | (4-Nitro-1H-indazol-1-yl)methanol | acs.org |

| 6-Nitro-1H-indazole | Formaldehyde, aq. HCl | (6-Nitro-1H-indazol-1-yl)methanol | acs.org |

N-Acylation: In contrast to alkylation, N-acylation of indazoles often shows a stronger preference for the N1 position. This is attributed to the thermodynamic stability of the N1-acylindazole product. It is suggested that even if the N2-acylindazole is formed initially, it can isomerize to the more stable N1 regioisomer. researchgate.net An electrochemical method has been developed for the highly selective N1-acylation of indazoles, which involves the reduction of the indazole to an indazole anion followed by reaction with an acid anhydride. organic-chemistry.org

| Reaction Type | Reagent/Conditions | Major Product | Reference |

| N-Acylation | General Acylating Agents | N1-Acyl-Indazole (Thermodynamically favored) | researchgate.net |

| N-Acylation | Electrochemical reduction, Acid Anhydride | N1-Acyl-Indazole | organic-chemistry.org |

Reactions of the Methyl Group at Position 4

Information regarding the specific reactivity of the methyl group at position 4 of this compound, including oxidation or halogenation reactions, is not available in the reviewed scientific literature. Studies on the functionalization of the indazole ring typically focus on reactions at the nitrogen atoms or direct C-H functionalization at other positions of the heterocyclic core, such as C3, C5, and C7. nih.govrsc.org

Advanced Spectroscopic and Structural Characterization of 4 Methyl 1h Indazole 6 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H and ¹³C.

Proton NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For an indazole derivative like 4-Methyl-1H-indazole-6-carbonitrile, the ¹H NMR spectrum would display distinct signals for the aromatic protons on the bicyclic ring system, the methyl group protons, and the N-H proton of the indazole ring.

In related indazole derivatives, aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. rsc.orgsemanticscholar.org The specific chemical shift and multiplicity (singlet, doublet, triplet, etc.) of each aromatic proton depend on its position and the electronic effects of the substituents (the methyl and nitrile groups). The protons on the benzene (B151609) portion of the indazole ring will show coupling patterns (nJHH) that help determine their relative positions. The methyl group protons (CH₃) are expected to appear as a sharp singlet in the upfield region, typically around δ 2.5 ppm. rsc.org The N-H proton of the indazole ring is often broad and its chemical shift can vary significantly (e.g., δ 10-14 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. semanticscholar.org

Table 1: Representative ¹H NMR Data for Indazole Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ ppm) |

|---|---|---|---|

| 3-methyl-1-phenyl-1H-indazole rsc.org | CDCl₃ | Aromatic H | 7.21 - 7.74 |

| CH₃ | 2.67 | ||

| (6-Nitro-1H-indazol-1-yl)methanol semanticscholar.org | DMSO-d₆ | Aromatic H | 7.8 - 8.8 |

| CH₂ | 5.6 | ||

| OH | 6.6 | ||

| 4,6-difluoro-3-methyl-1H-indazole researchgate.net | DMSO-d₆ | Aromatic H | 7.0 - 7.4 |

This table presents data for related derivatives to illustrate typical chemical shift ranges.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The spectrum for this compound would show distinct signals for each unique carbon atom. The carbon of the nitrile group (-C≡N) is a key feature, typically appearing in the range of δ 115-125 ppm. The carbons of the aromatic and heterocyclic rings resonate in the downfield region, generally from δ 110 to 150 ppm. rsc.orgresearchgate.net The specific shifts are influenced by the attached heteroatoms and substituents. The methyl carbon provides a signal in the upfield region, typically between δ 10-20 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for Indazole Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ ppm) |

|---|---|---|---|

| 3-methyl-1-phenyl-1H-indazole rsc.org | CDCl₃ | Aromatic/Heterocyclic C | 110.4 - 144.0 |

| CH₃ | 11.9 | ||

| 4,6-difluoro-3-methyl-1H-indazole researchgate.net | DMSO-d₆ | Aromatic/Heterocyclic C | 97 - 162 (including C-F coupling) |

| CH₃ | 10.1 | ||

| 1-Butyl-N-(4-fluorophenyl)-1H-indazole-3-carboxamide uni.lu | DMSO-d₆ | Aromatic/Heterocyclic C | 110.9 - 141.2 |

This table presents data for related derivatives to illustrate typical chemical shift ranges.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's chemical shift. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. mdpi.com This is particularly powerful for identifying connections across quaternary (non-protonated) carbons and heteroatoms, which is essential for confirming the placement of the methyl and nitrile substituents on the indazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be dominated by several characteristic absorption bands. The most prominent and diagnostic peak would be the stretching vibration of the nitrile (C≡N) group, which appears as a sharp, intense band in the 2210-2260 cm⁻¹ region. The N-H stretch of the indazole ring would be visible as a broad band around 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is found just below 3000 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds of the aromatic rings are expected in the 1450-1620 cm⁻¹ region. rsc.org

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2210 - 2260 | Medium to Sharp |

| Indazole N-H | Stretch | 3100 - 3500 | Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 2960 | Medium |

Data compiled from standard IR correlation tables and literature values for related compounds. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of a compound. The molecular formula of this compound is C₉H₇N₃, which corresponds to a nominal molecular weight of 157 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. For C₉H₇N₃, the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 158.0713. An experimental HRMS measurement that matches this value to within a few parts per million (ppm) provides strong evidence for the correct molecular formula. rsc.org Different ionization techniques, such as Electrospray Ionization (ESI) or Electron Ionization (EI), can be used, which may also produce characteristic fragment ions that offer further structural clues.

Table 4: Mass Spectrometry Data for C₉H₇N₃

| Ion Type | Calculated m/z | Analysis Type |

|---|---|---|

| [M]⁺ | 157.0634 | Nominal Mass |

| [M+H]⁺ | 158.0713 | HRMS (ESI) |

Calculated values based on the molecular formula. Predicted adduct values are based on related isomers. uni.lu

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and its arrangement in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of related indazole derivatives reveals key structural motifs.

For instance, X-ray diffraction studies on (1H-indazol-1-yl)methanol derivatives show that these molecules often form dimeric structures in the crystal lattice through strong intermolecular hydrogen bonds. semanticscholar.orgnih.gov Typically, the hydroxyl group of one molecule donates a proton to the N2 atom of a neighboring molecule (O-H···N), creating a stable, centrosymmetric pair. semanticscholar.org Such studies provide precise bond lengths, bond angles, and torsion angles, confirming the planarity of the indazole ring system and the orientation of its substituents. This information is crucial for understanding intermolecular interactions that govern the material's properties.

Table 5: Representative Crystallographic Data for an Indazole Derivative

| Parameter | (4-Nitro-1H-indazol-1-yl)methanol semanticscholar.org |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Interaction | Intermolecular O-H···N2 hydrogen bonding |

| N2-N1-C-O Torsion Angle (°) | 85.6 |

This table showcases the type of data obtained from X-ray crystallography for a related derivative.

Electronic and Surface Characterization Techniques

The electronic properties and surface morphology of chemical compounds are critical to understanding their behavior and potential applications. Techniques such as UV-Vis spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and electron microscopy provide invaluable insights into these characteristics.

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the electronic structure of the molecule, particularly concerning conjugated systems.

Research on related indazole structures provides a basis for predicting the UV-Vis absorption profile of this compound. For instance, studies on 1H-indazole and its methylated derivatives, 1-methylindazole (B79620) and 2-methylindazole, show distinct absorption spectra in acetonitrile. researchgate.net The parent 1H-indazole exhibits absorption maxima that are influenced by the position of methylation, indicating that the electronic transitions are sensitive to the tautomeric form and substitution pattern. researchgate.net The 2H-tautomer of indazole generally absorbs light more strongly than the 1H-tautomer at certain wavelengths. researchgate.net

For this compound, the spectrum would be expected to show characteristic absorption bands arising from the π-π* transitions within the bicyclic aromatic indazole ring system, further influenced by the electron-withdrawing nitrile group and the electron-donating methyl group.

Table 1: Illustrative UV-Vis Absorption Data for Indazole Derivatives in Acetonitrile

| Compound | Concentration (µM) | Wavelength (nm) | Notes |

| 1H-Indazole | 125 | ~254, ~290 | Exhibits characteristic dual peaks. researchgate.net |

| 1-Methylindazole | 125 | ~254, ~295 | Shows a spectral profile similar to the parent 1H-indazole. researchgate.net |

| 2-Methylindazole | 125 | ~240, ~310 | Displays a stronger absorption and a shift in the longer wavelength peak compared to the 1-methyl isomer. researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

An XPS analysis of this compound would provide a detailed survey of the elements present on the surface, primarily Carbon (C), Nitrogen (N), and potentially Oxygen (O) from surface adsorption. High-resolution scans of the C 1s and N 1s regions would be particularly informative.

C 1s Spectrum: Deconvolution of the C 1s peak would reveal different carbon environments, such as C-C bonds in the aromatic ring, the C-H bond of the methyl group, and the unique carbon of the nitrile group (C≡N).

N 1s Spectrum: The N 1s spectrum would distinguish between the different nitrogen atoms in the indazole ring and the nitrogen of the nitrile group. Studies on similar heterocyclic molecules have shown that XPS can be used to determine the way molecules bond to a surface, for example, via specific carbon and nitrogen atoms. rsc.org

This level of detail is crucial for confirming the chemical structure and purity of the compound's surface.

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It provides detailed information about the sample's surface topography and morphology (particle shape and size). When combined with Energy-Dispersive X-ray Analysis (EDAX or EDS), it can also provide elemental identification and quantitative compositional information.

For a crystalline sample of this compound, SEM analysis would reveal:

Morphology: The crystal habit, size, and shape of the particles. It can show whether the material consists of well-defined crystals, aggregates of smaller particles, or an amorphous powder. undip.ac.id

Surface Features: The presence of any surface defects, pores, or variations in texture.

The integrated EDAX detector would simultaneously perform elemental analysis, confirming the presence of carbon and nitrogen as the main constituent elements. The EDAX spectrum would show distinct peaks corresponding to the characteristic X-rays emitted from these elements, and the software can provide a quantitative percentage of each element present in the analyzed area, which can be compared to the theoretical values calculated from the empirical formula (C₉H₇N₃).

The Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) methods are analytical techniques based on the physical adsorption of a gas (typically nitrogen) onto the surface of a material. undip.ac.id These analyses are fundamental for characterizing porous materials.

BET Analysis: This method is used to determine the specific surface area of a material in square meters per gram (m²/g). lucideon.com It involves the multilayer adsorption of gas molecules onto the sample surface at cryogenic temperatures. lucideon.com

BJH Analysis: The BJH method is employed to determine the pore size distribution, total pore volume, and pore area. undip.ac.idlucideon.com It analyzes the gas adsorption and desorption isotherms, providing detailed information about the porosity of the material, particularly in the mesopore (2-50 nm) and macropore (>50 nm) ranges. lucideon.com

While this compound is expected to be a largely non-porous crystalline solid, these analyses can quantify any surface area arising from fine particle size or surface roughness. The resulting nitrogen adsorption-desorption isotherm would likely be of Type II, characteristic of non-porous or macroporous materials, with a very low specific surface area.

Table 2: Typical Data Output from BET and BJH Analyses

| Parameter | Unit | Description |

| BET Specific Surface Area | m²/g | Total surface area of the material available for gas adsorption. lucideon.com |

| BJH Adsorption Cumulative Pore Volume | cm³/g | The total volume of pores as measured from the adsorption branch of the isotherm. youtube.com |

| BJH Desorption Cumulative Pore Volume | cm³/g | The total volume of pores as measured from the desorption branch of the isotherm. youtube.com |

| Average Pore Diameter (4V/A) | nm | The average diameter of the pores, calculated from the total pore volume and area. lucideon.com |

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This measurement provides information about the thermal stability and composition of the material, including decomposition temperatures, absorbed moisture content, and the presence of residual solvents.

A TGA analysis of this compound would involve heating a small sample on a precision balance under a controlled atmosphere (e.g., nitrogen or air) while monitoring its mass. The resulting TGA curve would plot percentage mass loss versus temperature. For a pure, stable organic compound like this, one would expect to observe:

A flat, stable baseline at lower temperatures, indicating no loss of volatiles like water or solvent.

A sharp, single-step decomposition at a high temperature, corresponding to the thermal breakdown of the molecule. The onset temperature of this mass loss is a key indicator of the compound's thermal stability.

If the compound were a hydrate (B1144303) or contained residual solvent, an initial mass loss step would be observed at a lower temperature corresponding to the boiling point of the volatile component. The percentage of mass lost in this step would allow for the quantification of the solvent or water content.

Computational and Theoretical Investigations of 4 Methyl 1h Indazole 6 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the properties and reactivity of molecules. For indazole derivatives, these methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating their electronic characteristics. nih.govnih.gov

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netbeilstein-journals.org It provides insights into the geometry, electron distribution, and reactivity of compounds like 4-Methyl-1H-indazole-6-carbonitrile. Studies on various indazole derivatives demonstrate that DFT, often using the B3LYP functional with basis sets like 6-311++G(d,p) or 6-31G(d,p), can accurately predict molecular geometries and the distribution of electrons. nih.govdntb.gov.ua

Furthermore, DFT calculations are crucial for understanding the conformational preferences and the tautomeric equilibrium between 1H- and 2H-indazoles. For the parent indazole, the 1H-tautomer is known to be more stable than the 2H-tautomer, a finding supported by both theoretical calculations and experimental data. nih.govaustinpublishinggroup.com DFT calculations have also been successfully employed to elucidate the mechanisms of reactions involving indazoles, such as regioselective alkylations, by evaluating the energies of transition states and intermediates. nih.gov

Molecular Orbital Analysis (HOMO/LUMO) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of computational analysis for predicting molecular reactivity and stability. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap suggests high stability and lower reactivity.

In a comprehensive study of 26 different 3-carboxamide indazole derivatives, DFT calculations were used to determine their HOMO and LUMO energies. nih.gov This analysis helped to identify which molecules were better electron donors (higher HOMO energy) and which were better electron acceptors (lower LUMO energy). The HOMO-LUMO gap was also used to assess the chemical hardness and softness of the molecules, providing further insight into their reactivity. nih.gov For this compound, a similar analysis would be expected to show the distribution of the HOMO and LUMO across the molecule, with the HOMO likely concentrated on the electron-rich indazole ring and the LUMO influenced by the electron-withdrawing carbonitrile group.

Table 1: Illustrative HOMO-LUMO Data for Selected 3-Carboxamide Indazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 8v | -6.36687 | -3.59964 | 2.76723 |

| 8w | -5.08923 | -1.32435 | 3.76488 |

| 8y | -4.24305 | -1.00143 | 3.24162 |

Data sourced from a study on novel indazole derivatives and is intended to be illustrative of the application of HOMO-LUMO analysis. nih.gov

Calculation of Thermochemical Properties (e.g., Enthalpy of Formation)

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are indispensable tools in drug discovery and materials science. They allow for the visualization and prediction of interactions between molecules, which is particularly useful for designing new therapeutic agents.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.govnih.gov This method is widely used to screen potential drug candidates and to understand the molecular basis of their activity. The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different conformations. A lower binding energy generally indicates a more stable and favorable interaction.

While specific docking studies for this compound were not found, research on similar indazole derivatives highlights the utility of this approach. For instance, a series of novel 3-carboxamide indazole derivatives were docked against a renal cancer-related protein (PDB: 6FEW) to evaluate their potential as anticancer agents. nih.gov The results of these studies identified key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues in the active site of the protein.

In a related study, a more complex molecule, 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile, was identified as a potent inhibitor of Cancer Osaka Thyroid (COT) kinase through virtual screening and docking. researchgate.netalliedacademies.org This compound, which shares the indazole-6-carbonitrile core, exhibited a very favorable docking score of -14.860, indicating strong binding affinity. The docking analysis revealed multiple hydrogen bonds and pi-pi stacking interactions with the kinase's active site residues. alliedacademies.org

Table 2: Illustrative Molecular Docking Data for Indazole Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| 8v | Renal Cancer Protein (6FEW) | - | Not specified |

| 8w | Renal Cancer Protein (6FEW) | - | Not specified |

| 8y | Renal Cancer Protein (6FEW) | - | Not specified |

| 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile | COT Kinase | -14.860 | GLY 210, GLU 208, ASP 270, GLU 220, TRP 132, ARG 146 |

Data is sourced from studies on analogous indazole derivatives and is for illustrative purposes. nih.govalliedacademies.org

Virtual Screening Methodologies for Hit Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. microbiologyjournal.org This method is often used in the early stages of drug discovery to narrow down the number of compounds that need to be synthesized and tested in the lab, thus saving time and resources.

Virtual screening can be either structure-based or ligand-based. Structure-based virtual screening relies on the three-dimensional structure of the target protein, which is used to dock a library of compounds. Ligand-based methods, on the other hand, use the knowledge of known active compounds to identify others with similar properties.

The identification of 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of COT kinase is a prime example of the successful application of virtual screening. researchgate.netalliedacademies.org In this study, large compound databases were screened against the kinase, leading to the identification of this potent hit. Although this compound itself has not been reported as a hit from virtual screening campaigns in the reviewed literature, its structural similarity to known bioactive indazoles suggests it could be a candidate for such studies.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netresearchgate.net By analyzing how variations in structural features (descriptors) affect a molecule's potency or other properties, QSAR models can predict the activity of new, untested compounds. nih.gov These descriptors can be electronic, steric, hydrophobic, or topological in nature.

For the indazole class of compounds, QSAR studies have been instrumental in identifying key structural features that govern their activity as inhibitors of various biological targets, such as Hypoxia-Inducible Factor-1α (HIF-1α) and TTK protein kinase. nih.govresearchgate.net Such models help in understanding the structural requirements for optimal interaction with a target protein, guiding the synthesis of more potent and selective analogs. For instance, 3D-QSAR models can generate contour maps that visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for biological activity. nih.gov

As of the current date, specific QSAR models developed exclusively for this compound are not available in published literature. The development of a robust QSAR model would necessitate a dataset of structurally related indazole derivatives with experimentally determined biological activity against a specific target.

Table 1: Illustrative QSAR Model Descriptors for a Hypothetical Indazole Series

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Influences polar interactions with the target's active site. |

| Steric | Molecular Volume | Determines the fit within the binding pocket. |

| Hydrophobic | LogP (Octanol/Water) | Affects membrane permeability and binding to hydrophobic pockets. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Hydrogen Bonding | H-Bond Acceptors/Donors | Critical for specific interactions that anchor the ligand. |

This table is for illustrative purposes only and does not represent actual data for this compound.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

In silico ADMET profiling involves the use of computational models to predict the pharmacokinetic and toxicological properties of a drug candidate. nih.govjaptronline.com These predictions are crucial in the early phases of drug discovery to identify compounds that are likely to fail later in development due to poor ADMET characteristics, a significant cause of drug attrition. nih.gov Various software and web-based platforms utilize algorithms based on large datasets of experimental results to make these predictions.

Prediction of Pharmacokinetic Properties

The pharmacokinetic profile of a compound determines its concentration and persistence in the body, which is fundamental to its therapeutic effect. In silico tools can provide valuable estimates of these properties.

Disclaimer: Specific experimental or in silico ADMET data for this compound is not publicly available. The following data table presents predicted values for the constitutional isomer, 1-Methyl-1H-indazole-6-carbonitrile (PubChem CID: 22615267) , sourced from computational predictions available in the PubChem database. This data is included for illustrative purposes to demonstrate the type of information generated in an ADMET profile and should not be considered representative of this compound.

Table 2: Predicted Pharmacokinetic Properties of 1-Methyl-1H-indazole-6-carbonitrile

| Parameter | Predicted Value | Interpretation |

| Water Solubility | -2.6 (log mol/L) | Indicates low water solubility. researchgate.net |

| Caco-2 Permeability | 0.98 (log Papp cm/s) | Suggests good intestinal permeability. |

| Human Intestinal Absorption | 93.1% | High predicted absorption from the gut. |

| Skin Permeability | -2.71 (log Kp) | Low potential for skin penetration. japtronline.com |

| P-glycoprotein (P-gp) Substrate | Yes | Likely to be a substrate of the P-gp efflux pump. |

| CYP1A2 Inhibitor | Yes | Potential to inhibit the CYP1A2 metabolic enzyme. |

| CYP2C19 Inhibitor | Yes | Potential to inhibit the CYP2C19 metabolic enzyme. |

| CYP2C9 Inhibitor | No | Not predicted to inhibit the CYP2C9 metabolic enzyme. |

| CYP2D6 Inhibitor | Yes | Potential to inhibit the CYP2D6 metabolic enzyme. |

| CYP3A4 Inhibitor | Yes | Potential to inhibit the CYP3A4 metabolic enzyme. |

| Total Clearance | 0.49 (log ml/min/kg) | Moderate predicted rate of clearance from the body. |

| Renal OCT2 Substrate | No | Not likely to be cleared via the renal OCT2 transporter. |

Source: Predicted data for isomer 1-Methyl-1H-indazole-6-carbonitrile from PubChem. Values are computationally generated and require experimental validation.

Assessment of Drug-likeness and Bioavailability Potential

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. Several rule-based filters, most famously Lipinski's Rule of Five, are used to assess this potential. researchgate.net These rules are based on the observation that most orally administered drugs fall within a specific range of physicochemical properties.

Disclaimer: The following data table presents predicted values for the constitutional isomer, 1-Methyl-1H-indazole-6-carbonitrile (PubChem CID: 22615267) , sourced from computational predictions available in the PubChem database. This data is included for illustrative purposes and should not be considered representative of this compound.

Table 3: Predicted Drug-likeness and Bioavailability Parameters of 1-Methyl-1H-indazole-6-carbonitrile

| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 157.17 g/mol | ≤ 500 | Yes |

| LogP (Octanol/Water) | 1.8 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Rotatable Bonds | 0 | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 51.6 Ų | ≤ 140 Ų | Yes |

| Oral Bioavailability | High | - | Favorable |

Source: Predicted data for isomer 1-Methyl-1H-indazole-6-carbonitrile from PubChem. Values are computationally generated and require experimental validation.

Based on these predictions for its isomer, the core structure is expected to be compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The molecular weight is low, and the values for lipophilicity (LogP), hydrogen bond donors and acceptors, and rotatable bonds all fall within the desired ranges for drug-like molecules.

Biological and Biomedical Research Applications of 4 Methyl 1h Indazole 6 Carbonitrile Derivatives

Anticancer Activity Research

There is no specific information available in the public domain regarding the anticancer activity of 4-Methyl-1H-indazole-6-carbonitrile.

Kinase Inhibition Studies

No studies have been found that detail the inhibitory activity of this compound against the following kinases: COT, CDK7, Bcr-Abl, EZH1/EZH2, FGFRs, EGFR, ERK1/2, or Pim Kinases.

Modulation of Cell Proliferation and Apoptosis Pathways in Cancer Cell Lines

Specific data on the effects of this compound on the proliferation and apoptosis pathways in HL60, A549, and MCF7 cancer cell lines are not available in published research. While some studies focus on other indazole derivatives against A549 and MCF7 cells, these findings cannot be directly attributed to this compound.

Anti-inflammatory and Immunomodulatory Investigations

Detailed investigations into the anti-inflammatory and immunomodulatory properties of this compound have not been reported.

Targeting Oxidative Stress and Neuroinflammatory Processes

There is no available research on the effects of this compound on oxidative stress or neuroinflammatory processes.

Inhibition of Pro-inflammatory Cytokine Production

Information regarding the ability of this compound to inhibit the production of pro-inflammatory cytokines is not present in the current scientific literature.

Antimicrobial Efficacy Studies

There are no specific studies reporting on the antimicrobial efficacy of this compound against any tested microorganisms.

Antibacterial Activity in Related Indazole Scaffolds

Antifungal and Anticandidal Properties of other Indazole Derivatives

The antifungal potential of the indazole nucleus has been explored through various derivatives. Research into 3-phenyl-1H-indazole derivatives has revealed significant anticandidal activity. nih.govnih.gov One derivative, featuring an N,N-diethylcarboxamide substituent, was particularly effective against Candida albicans and miconazole-susceptible and -resistant Candida glabrata strains. nih.gov This highlights the potential of the indazole scaffold for developing new antifungal agents. nih.govnih.gov Nevertheless, specific data on the antifungal and anticandidal properties of this compound derivatives is absent from the current body of literature.

Antiprotozoal Activity in Different Indazole Series

Investigations into the antiprotozoal capabilities of indazole compounds have shown that 2-phenyl-2H-indazole derivatives possess noteworthy activity against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov The research indicated that the presence of electron-withdrawing groups on the 2-phenyl ring enhanced the antiprotozoal effects. nih.gov This suggests that the indazole scaffold is a viable starting point for the development of new antiprotozoal drugs. However, there is no specific research detailing the antiprotozoal activity of this compound derivatives.

Antiviral Applications of the Broader Indazole Class

The indazole core has been recognized for its potential in the development of antiviral agents, including those with anti-HIV activity. nih.gov However, specific studies focusing on the antiviral applications, such as the inhibition of viral replication or anti-HIV activity, of derivatives of this compound are not documented in the available research.

Structure-Activity Relationship (SAR) Studies for Therapeutic Optimization

SAR studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For the broader class of indazole derivatives, research has begun to elucidate the key structural features that contribute to their biological potency and selectivity. For example, in one study on IDO1 inhibitors, it was found that substituents at both the 4- and 6-positions of the 1H-indazole scaffold played a critical role in their inhibitory activity. nih.gov

The rational design of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as FLT3 inhibitors has also been explored, with docking studies indicating that the indazole structure acts as a key hinge binder. hanyang.ac.kr These examples underscore the importance of the indazole nucleus in drug design. However, a detailed SAR analysis and rational design strategy specifically for derivatives of this compound are not available, precluding a targeted discussion on optimizing their efficacy.

Development as Chemical Probes for Investigating Specific Biological Pathways

The structural framework of this compound serves as a valuable scaffold in medicinal chemistry for the development of chemical probes. These specialized molecules are designed to selectively interact with specific biological targets, such as enzymes or receptors, thereby enabling researchers to investigate and elucidate the roles of these targets within complex biological pathways. The versatility of the indazole nucleus allows for diverse substitutions, leading to potent and selective inhibitors for various therapeutic targets. nih.govresearchgate.net

Derivatives of 4-methyl-1H-indazole have been instrumental in creating probes to explore pathways involved in inflammation and oncology. nih.gov By modifying the core structure, scientists have developed compounds that can selectively inhibit key enzymes, providing insights into disease mechanisms.

Probing Inflammatory Pathways via PI3Kδ Inhibition

A significant area of research has been the development of 4,6-disubstituted-1H-indazole derivatives as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). The PI3K pathway is crucial in regulating cell proliferation, survival, and differentiation, with the δ isoform being predominantly expressed in hematopoietic cells and playing a key role in the inflammatory response.

Research led to the discovery of a series of potent and selective 4,6-disubstituted-1H-indazole derivatives. Through exploration of the structure-activity relationship, compounds with significant activity against PI3Kδ were identified, making them useful for investigating the therapeutic potential of targeting this enzyme in inflammatory diseases. nih.gov One such derivative demonstrated notable potency, highlighting the effectiveness of this scaffold for creating selective chemical probes. nih.gov

Table 1: Research Findings on 4,6-Disubstituted-1H-indazole Derivative as a PI3Kδ Inhibitor

| Compound ID | Target | Biological Activity (pIC50) | Application |

|---|---|---|---|

| 172 | PI3Kδ | 7.0 | Chemical probe for inflammatory disease pathways. nih.gov |

Investigating Tryptophan Metabolism with IDO1 Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is another important enzyme target, particularly in the field of immuno-oncology. IDO1 catalyzes the first and rate-limiting step in tryptophan catabolism, and its upregulation in tumors helps create an immunosuppressive microenvironment. Chemical probes that can inhibit IDO1 are crucial for studying its role in cancer and for validating it as a therapeutic target.

A novel series of 1H-indazole derivatives, featuring disubstitution at the 4- and 6-positions, was synthesized and evaluated for IDO1 inhibitory activity. researchgate.net Several of these compounds displayed remarkable inhibitory effects on the enzyme. The most active compound from this series serves as a potent chemical probe to explore the biological consequences of IDO1 inhibition. researchgate.net

Table 2: Research Findings on a Disubstituted 1H-indazole Derivative as an IDO1 Inhibitor

| Compound ID | Target | Biological Activity (IC50) | Application |

|---|---|---|---|

| 120 | IDO1 | 5.3 µM | Chemical probe for cancer-related tryptophan metabolism. researchgate.net |

Exploring Cancer Pathways through FGFR Kinase Inhibition

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers. The development of inhibitors for FGFRs is a key strategy in cancer research. Fragment-led de novo design has been used to discover 1H-indazole-based derivatives that can inhibit FGFR1-3 kinases. nih.gov These compounds act as chemical probes to dissect the function of FGFR signaling in tumor growth and progression. nih.gov

The indazole scaffold has also been modified to create potent inhibitors of the EZH1 and EZH2 enzymes, which are histone methyltransferases involved in epigenetic regulation and are often dysregulated in cancer. nih.gov These examples further underscore the utility of the this compound framework and its derivatives as versatile chemical probes for dissecting a range of critical biological pathways. nih.gov

Advanced Applications in Materials Science Research

Organic Electronics and Optoelectronics

The unique photophysical and electronic properties of organic compounds are central to their application in devices such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic cells. The performance of these devices is highly dependent on the molecular design of the materials used, which influences factors like charge transport, energy levels, and light absorption or emission characteristics.

Utilization in Organic Light-Emitting Diodes (OLEDs)

There is currently no specific research data available that details the utilization of 4-Methyl-1H-indazole-6-carbonitrile as a component in Organic Light-Emitting Diodes (OLEDs). The development of efficient OLEDs often involves the design of host and dopant materials with specific energy levels and photoluminescent properties. While other nitrogen-containing heterocyclic compounds, such as carbazole (B46965) derivatives, have been investigated for these purposes, similar studies on this compound are not present in the surveyed literature. researchgate.net

Application in Photovoltaic Devices and Solar Energy Conversion

Similarly, the application of this compound in photovoltaic devices for solar energy conversion has not been documented in available research. The efficiency of organic solar cells relies on the ability of the active layer materials to absorb sunlight and effectively separate and transport charges. The suitability of a compound for this purpose is determined by its electronic bandgap and its compatibility with other materials in the device. Research into the specific photovoltaic properties of this compound is needed to ascertain its potential in this field.

Development of Advanced Polymers and Coatings with Enhanced Properties

The incorporation of specific functional molecules into polymer matrices or as standalone coatings can impart a range of enhanced properties, including thermal stability, conductivity, and optical characteristics. Indazole-containing derivatives are noted for their diverse functional groups, which suggests a potential for creating novel polymers and coatings. pnrjournal.commdpi.com

常见问题

Q. How do researchers design experiments to resolve conflicting reports on the compound’s synthetic scalability or reaction byproducts?

- Methodological Answer : Design of Experiments (DoE) methodologies (e.g., factorial designs) systematically vary parameters (e.g., stoichiometry, temperature) to identify critical factors . High-throughput screening (HTS) accelerates condition optimization, while inline analytics (e.g., ReactIR) monitor intermediate formation in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。